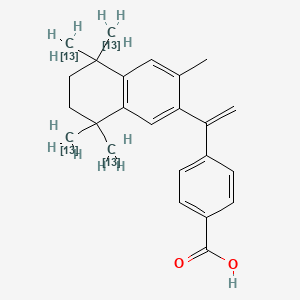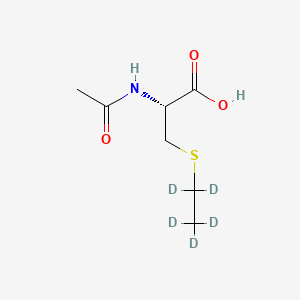
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is a stable isotope-labeled compound. It is a derivative of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine, where the hydrogen atoms are replaced with deuterium (d3). This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 typically involves multiple steps. The starting material is often a phenol derivative, which undergoes a series of reactions including alkylation, protection, and deuteration. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis. The reaction conditions usually involve the use of organic solvents, bases, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of deuterated reagents and solvents is crucial in maintaining the isotopic purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed depend on the type of reaction and the conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 has several applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of drug molecules.
Industry: Applied in the synthesis of complex organic molecules and as a building block in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is primarily related to its role as a labeled compound. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine
- N-tert-Boc-2-(4-hydroxyphenoxy)ethylamine
- N-tert-Boc-2-(4-methoxyphenoxy)ethylamine
Uniqueness
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3 is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and analysis are required.
Propiedades
IUPAC Name |
tert-butyl N-[2-[4-hydroxy-2-(trideuteriomethoxy)phenoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5/c1-14(2,3)20-13(17)15-7-8-19-11-6-5-10(16)9-12(11)18-4/h5-6,9,16H,7-8H2,1-4H3,(H,15,17)/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRQFYQWGDXZST-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)

![3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester](/img/structure/B562865.png)

![4a-Methyl-2,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3-one](/img/structure/B562869.png)




